molecular formula C15H24N2O3 B14369286 5-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}pentanamide CAS No. 90144-51-7

5-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}pentanamide

Cat. No.: B14369286
CAS No.: 90144-51-7
M. Wt: 280.36 g/mol
InChI Key: AUTXEVHMAWHRRY-UHFFFAOYSA-N
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Description

5-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}pentanamide is a chemical compound with the molecular formula C15H24N2O3 It is a derivative of phenethylamine, characterized by the presence of a 3,4-dimethoxyphenyl group attached to an ethylamine chain, which is further connected to a pentanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}pentanamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Synthesis of 3,4-Dimethoxyphenethylamine: This can be achieved by reducing 3,4-dimethoxyphenylacetonitrile using a reducing agent such as lithium aluminum hydride (LiAlH4).

    Formation of the Amide: The 3,4-dimethoxyphenethylamine is then reacted with pentanoyl chloride in the presence of a base like triethylamine to form the desired amide.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}pentanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the amine or amide groups.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amides or amines.

Scientific Research Applications

5-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}pentanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}pentanamide involves its interaction with specific molecular targets. It is known to act as a monoamine oxidase inhibitor, which means it can inhibit the activity of the enzyme monoamine oxidase. This inhibition leads to an increase in the levels of monoamine neurotransmitters, such as dopamine and serotonin, in the brain . The compound’s effects on other molecular pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}pentanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to act as a monoamine oxidase inhibitor sets it apart from other similar compounds, making it a valuable molecule for research and potential therapeutic applications.

Properties

CAS No.

90144-51-7

Molecular Formula

C15H24N2O3

Molecular Weight

280.36 g/mol

IUPAC Name

5-[2-(3,4-dimethoxyphenyl)ethylamino]pentanamide

InChI

InChI=1S/C15H24N2O3/c1-19-13-7-6-12(11-14(13)20-2)8-10-17-9-4-3-5-15(16)18/h6-7,11,17H,3-5,8-10H2,1-2H3,(H2,16,18)

InChI Key

AUTXEVHMAWHRRY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNCCCCC(=O)N)OC

Origin of Product

United States

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